molecular formula C22H19N3O B2526252 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide CAS No. 477544-18-6

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Cat. No.: B2526252
CAS No.: 477544-18-6
M. Wt: 341.414
InChI Key: UCLUUNWEBWNLLJ-UHFFFAOYSA-N
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Description

2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a heterocyclic acetamide derivative characterized by a benzodiazole core substituted with a benzyl group at the 2-position and an N-phenylacetamide moiety. Benzodiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties, due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(23-18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)24-21(25)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide typically involves the condensation of 2-benzyl-1H-1,3-benzodiazole with N-phenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that benzodiazole derivatives exhibit anticancer properties by inhibiting DNA topoisomerases, enzymes essential for DNA replication. For instance, certain derivatives have shown significant potency against cancer cell lines, suggesting that 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide may also possess similar capabilities.

Antimicrobial Activity :
The compound has potential antimicrobial properties against various pathogens. Similar compounds have demonstrated effectiveness in disrupting microbial cell membranes or inhibiting critical enzymatic pathways.

Biological Research

Mechanism of Action :
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, leading to modulation of biological pathways. This includes the potential inhibition of cancer cell growth through interference with cell division or induction of apoptosis.

Material Science

Synthesis Precursor :
In material science, this compound serves as a building block for the synthesis of new materials and compounds. Its unique structure allows for the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide, highlighting differences in heterocyclic cores, substituents, and pharmacological profiles:

Compound Name Core Heterocycle Key Substituents Pharmacological Activity Reference ID
This compound (Target) Benzodiazole Benzyl at C2, N-phenylacetamide Not explicitly stated
N-Methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide ([11C]NBMP) Benzooxazolone Naphthalen-1-yl at C5, N-methyl group TSPO ligand for neuroimaging
2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide Indole Indol-3-ylthio/sulfinyl group Antiviral (RSV, IAV inhibition)
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine 4,6-Diphenylpyrimidin-2-ylamino group Reverse transcriptase inhibition
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide Naphthalimide 1,3-Dioxoisoquinolinyl group 15-LOX-1 inhibition, anticancer
1H-1,2,3-Triazol-1-yl-N-phenylacetamide derivatives Triazole Triazolyl group with morpholino substituent Not explicitly stated
N-Methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide Benzodiazole Pyrrolidinone substituent, N-methyl Structural analog (synthesis focus)

Pharmacological and Functional Comparisons

  • Neuroimaging Applications : [11C]NBMP, a benzooxazolone analog, demonstrates superior bioavailability and metabolic stability compared to benzodiazole derivatives, making it a promising translocator protein (TSPO) ligand for positron emission tomography (PET) imaging .
  • Antiviral Activity : Indole-thio/sulfinyl derivatives (e.g., 4–49C, 1-HB-63) show potent inhibition of respiratory syncytial virus (RSV) and influenza A virus (IAV), attributed to their sulfur-based functional groups enhancing membrane permeability .
  • Antiretroviral Activity: Pyrimidine derivatives (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) inhibit HIV-1 reverse transcriptase by binding to the non-nucleoside inhibitor (NNRTI) pocket, leveraging diarylpyrimidine (DAPY) scaffolds for conformational flexibility .

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound likely increases lipophilicity (logP) compared to naphthalen-1-yl ([11C]NBMP) or methyl-substituted analogs, impacting blood-brain barrier permeability .
  • Metabolic Stability: N-Methylation (e.g., in [11C]NBMP) reduces oxidative deamination, enhancing plasma half-life relative to non-methylated analogs .

Biological Activity

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a compound belonging to the class of benzodiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H21N3O
  • Molecular Weight : Approximately 355.441 g/mol
  • Structural Features : The compound features a benzodiazole core, which is often associated with various pharmacological properties.

Biological Activities

Research on this compound indicates potential in several biological areas:

Anticancer Properties

The compound is being investigated for its potential anticancer effects. Mechanistic studies suggest that benzodiazole derivatives may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting programmed cell death. The specific pathways involved remain an area for future research.

Enzyme Inhibition

Preliminary studies suggest that compounds similar to this compound may act as enzyme inhibitors. For example, they could inhibit proteases involved in viral replication or other metabolic pathways critical to disease progression .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymes : Inhibition of enzymes critical for cellular processes.
  • Receptors : Modulation of receptor activity affecting signaling pathways.

These interactions may lead to varied biological responses depending on the target cells or organisms involved.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-methylphenyl)-N-(benzyl)acetamideContains a methyl group on the phenyl ringPotentially different pharmacological profiles
N-benzylbenzothiazole acetamideBenzothiazole core instead of benzodiazoleDifferent biological activities
Benzimidazole derivativesSimilar nitrogen-containing heterocyclesKnown for diverse therapeutic effects

This comparative analysis highlights the unique aspects of this compound and its potential applications in medicinal chemistry.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related benzodiazole derivatives provides insight into its potential applications. For example:

  • Anticancer Studies : A study demonstrated that certain benzodiazole derivatives inhibited tumor growth in murine models through apoptosis induction .
  • Antimicrobial Efficacy : Research has shown that benzodiazoles exhibit significant antibacterial activity against resistant strains of bacteria .

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